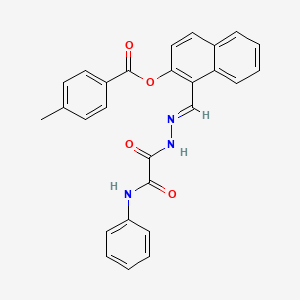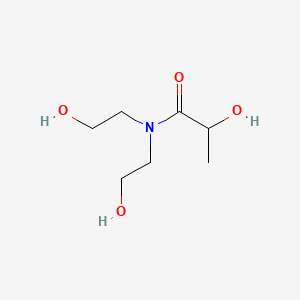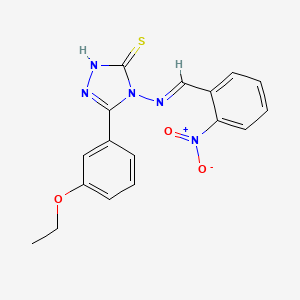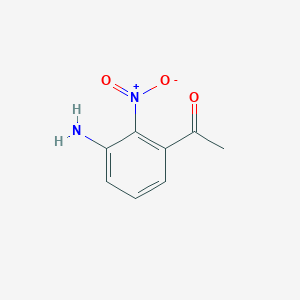
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(苯胺基(氧代)乙酰基)碳酰肼酰)-2-萘基 4-甲基苯甲酸酯是一种复杂的有机化合物,其独特的结构结合了苯胺、萘和苯甲酸部分。
准备方法
合成路线和反应条件
1-(2-(苯胺基(氧代)乙酰基)碳酰肼酰)-2-萘基 4-甲基苯甲酸酯的合成通常涉及多步有机反应。一种常见的方法包括苯胺与草酰氯反应生成苯胺基(氧代)乙酰中间体。然后,该中间体与碳酰肼反应生成碳酰肼酰衍生物。 最后,该衍生物在适当条件下与 2-萘基 4-甲基苯甲酸酯偶联,得到目标化合物 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器、自动化合成以及严格控制反应条件,以确保高收率和纯度 .
化学反应分析
反应类型
1-(2-(苯胺基(氧代)乙酰基)碳酰肼酰)-2-萘基 4-甲基苯甲酸酯经历各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂氧化,从而生成相应的氧化物。
还原: 还原反应可以使用硼氢化钠等还原剂进行,从而生成还原的衍生物。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾或三氧化铬。
还原: 无水条件下的硼氢化钠或氢化铝锂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成醌衍生物,而还原可能生成胺衍生物 .
科学研究应用
1-(2-(苯胺基(氧代)乙酰基)碳酰肼酰)-2-萘基 4-甲基苯甲酸酯有几个科学研究应用:
化学: 用作合成更复杂有机分子的前体。
生物学: 由于其独特的结构,被研究作为潜在的生物化学探针。
医药: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发先进材料和化学传感器.
作用机制
1-(2-(苯胺基(氧代)乙酰基)碳酰肼酰)-2-萘基 4-甲基苯甲酸酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可能抑制某些酶或与细胞受体相互作用,从而导致其观察到的生物学效应。 确切的途径和分子靶标仍在研究中,但初步研究表明其参与氧化应激途径和调节细胞信号传导 .
相似化合物的比较
类似化合物
- 4-(2-(苯胺基(氧代)乙酰基)碳酰肼酰)苯基 4-丁氧基苯甲酸酯
- 4-(2-(苯胺基(氧代)乙酰基)碳酰肼酰)苯基 4-乙氧基苯甲酸酯
- 4-(2-(苯胺基(氧代)乙酰基)碳酰肼酰)苯基 4-甲氧基苯甲酸酯
独特性
1-(2-(苯胺基(氧代)乙酰基)碳酰肼酰)-2-萘基 4-甲基苯甲酸酯的独特性在于它结合了苯胺、萘和苯甲酸部分,赋予了其独特的化学和生物学特性。 这种独特性使其成为各种研究应用的宝贵化合物 .
属性
CAS 编号 |
769156-91-4 |
|---|---|
分子式 |
C27H21N3O4 |
分子量 |
451.5 g/mol |
IUPAC 名称 |
[1-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C27H21N3O4/c1-18-11-13-20(14-12-18)27(33)34-24-16-15-19-7-5-6-10-22(19)23(24)17-28-30-26(32)25(31)29-21-8-3-2-4-9-21/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+ |
InChI 键 |
GIGNYJVQZIOABM-OGLMXYFKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012423.png)
![[4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12012435.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B12012443.png)
![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012446.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012449.png)
![4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012464.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012472.png)
![3-phenylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B12012482.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B12012487.png)
